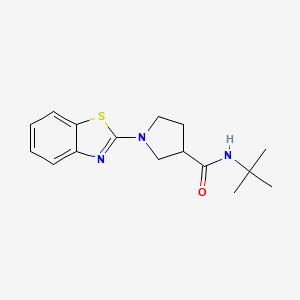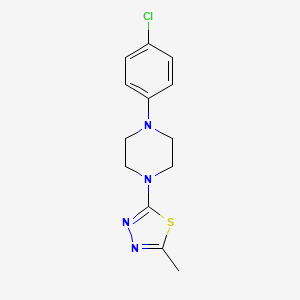![molecular formula C15H24N4O2S2 B6472525 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640893-13-4](/img/structure/B6472525.png)
4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound belonging to the class of heterocyclic compounds. This compound features unique structural attributes that render it noteworthy for various scientific research and industrial applications. The presence of the 1,2,4-thiadiazole ring imparts specific chemical properties, making it valuable for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine typically involves multi-step processes, starting from readily available starting materials. One common synthetic route involves the formation of the 1,2,4-thiadiazole ring through the cyclization of appropriate precursors, followed by the incorporation of the piperidine ring, and finally the thiomorpholine moiety.
Formation of the 1,2,4-thiadiazole ring:
Reagents: Thiosemicarbazide and appropriate acylating agents.
Conditions: Cyclization under acidic or basic conditions.
Reaction: Condensation and cyclization to form the thiadiazole ring.
Incorporation of the piperidine ring:
Reagents: Suitable piperidine derivatives and coupling agents.
Conditions: Nucleophilic substitution reactions under controlled temperature and solvent conditions.
Reaction: Formation of the piperidine carbonyl linkage.
Addition of the thiomorpholine moiety:
Reagents: Thiomorpholine and coupling agents.
Conditions: Mild reaction conditions to avoid side reactions.
Reaction: Formation of the final compound through nucleophilic addition reactions.
Industrial Production Methods
On an industrial scale, the production methods for this compound may involve continuous flow reactors to ensure efficient reaction control, higher yields, and reproducibility. Optimization of reaction parameters and purification techniques such as chromatography are crucial for obtaining high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine undergoes several types of chemical reactions, including:
Oxidation:
Commonly involves the oxidation of the thiadiazole ring or the thiomorpholine moiety.
Reagents: Oxidizing agents like hydrogen peroxide or peroxy acids.
Products: Oxidized derivatives with altered functional groups.
Reduction:
Reduction of specific moieties within the compound can be achieved using reducing agents.
Reagents: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduced forms with changes in oxidation states of the atoms involved.
Substitution:
Nucleophilic or electrophilic substitution reactions can modify the structure.
Reagents: Halogenating agents, nucleophiles, or electrophiles.
Products: Substituted derivatives with varied functional groups.
Applications De Recherche Scientifique
4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine has extensive applications across various scientific fields:
Chemistry:
As a precursor for the synthesis of more complex compounds.
Used in studying reaction mechanisms involving heterocyclic rings.
Biology:
Investigated for its binding properties to biological targets.
Medicine:
Explored for its pharmacological potential as a lead compound in drug discovery.
Industry:
Used in the development of new materials with specific properties.
Investigated for its potential as a catalyst or intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine involves interactions with molecular targets through its various functional groups. The 1,2,4-thiadiazole ring often interacts with biological molecules through hydrogen bonding, electrostatic interactions, or van der Waals forces. The compound's piperidine and thiomorpholine moieties may further enhance its binding affinity and specificity to target sites.
Comparaison Avec Des Composés Similaires
Compared to other heterocyclic compounds, 4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine exhibits unique properties due to the presence of the 1,2,4-thiadiazole ring. Similar compounds include:
4-(1,2,4-thiadiazol-5-yl)piperidine:
Lacks the methoxyethyl group and thiomorpholine moiety.
Different binding properties and chemical reactivity.
1,2,4-Thiadiazole derivatives:
Various compounds with different substituents on the thiadiazole ring.
Variations in pharmacological and chemical properties.
Piperidine-thiomorpholine conjugates:
Compounds with different heterocyclic ring combinations.
Altered physical and chemical characteristics.
Propriétés
IUPAC Name |
[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S2/c1-21-8-4-13-16-15(23-17-13)19-5-2-3-12(11-19)14(20)18-6-9-22-10-7-18/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUXOYOMYZXMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472449.png)
![4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472451.png)
![2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6472480.png)
![5-chloro-6-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6472495.png)
![1-(oxan-4-yl)-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea](/img/structure/B6472509.png)
![2-(pyrrolidine-1-carbonyl)-4-{thieno[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B6472514.png)
![2-(pyrrolidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine](/img/structure/B6472515.png)
![4-{pyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472516.png)
![2-(pyrrolidine-1-carbonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}morpholine](/img/structure/B6472523.png)
![1-(2-methoxyphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B6472532.png)


![N'-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide](/img/structure/B6472547.png)
